1-Pyrazin-2-ylcyclopropanamine dihydrochloride is a chemical compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a cyclopropanamine moiety attached to a pyrazine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.
The compound can be synthesized from pyrazin-2-amine and various cyclopropane derivatives. Its synthesis and biological activities have been explored in several studies, indicating its relevance in pharmaceutical research.
1-Pyrazin-2-ylcyclopropanamine dihydrochloride is classified as an organic compound, specifically a nitrogen-containing heterocycle. It is categorized under pyrazine derivatives, which are known for their diverse biological properties.
The synthesis of 1-pyrazin-2-ylcyclopropanamine dihydrochloride typically involves the reaction between pyrazin-2-amine and cyclopropane derivatives. Various synthetic strategies may include:
For example, one method involves the use of titanium tetrachloride as a catalyst in the condensation reaction, which enhances the yield and specificity of the product. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the efficiency of the synthesis.
The molecular structure of 1-pyrazin-2-ylcyclopropanamine dihydrochloride features:
The molecular formula for 1-pyrazin-2-ylcyclopropanamine dihydrochloride is , with a molecular weight of approximately 192.09 g/mol. The compound's structural representation can be visualized through various spectroscopic techniques such as NMR and mass spectrometry.
1-Pyrazin-2-ylcyclopropanamine dihydrochloride can participate in various chemical reactions, including:
The reactivity of this compound can be influenced by substituents on the pyrazine ring or the cyclopropanamine moiety, allowing for tailored synthesis pathways for specific applications in medicinal chemistry.
The mechanism of action for compounds derived from 1-pyrazin-2-ylcyclopropanamine dihydrochloride typically involves interaction with biological targets such as enzymes or receptors. These interactions may lead to modulation of biochemical pathways relevant to disease processes.
Research indicates that derivatives of this compound may exhibit analgesic and anti-inflammatory properties, potentially acting through inhibition of specific enzyme pathways involved in pain signaling.
1-Pyrazin-2-ylcyclopropanamine dihydrochloride is expected to be a crystalline solid at room temperature. Its solubility profile includes:
The compound exhibits typical properties associated with amines and heterocycles, including:
1-Pyrazin-2-ylcyclopropanamine dihydrochloride has potential applications in various fields:
1-Pyrazin-2-ylcyclopropanamine dihydrochloride represents an advanced structural motif in modern drug design, combining a pyrazine heterocycle with a cyclopropylamine moiety to exploit synergistic physicochemical and bioactivity profiles. The pyrazine ring—a nitrogen-rich diazine—imparts high dipole moments (~3.5 Debye) and robust hydrogen-bonding capacity, facilitating targeted molecular interactions with biological receptors [2]. These properties align with pharmacophore modeling principles, where electron-deficient heterocycles serve as hydrogen-bond acceptors to enhance binding affinity [1]. The cyclopropylamine group introduces conformational rigidity and elevated metabolic stability compared to linear alkylamines, potentially reducing off-target effects [4]. This hybrid architecture positions the compound as a versatile scaffold for targeting CNS disorders and kinase-mediated pathologies, leveraging the pyrazine’s capacity to cross the blood-brain barrier and modulate protein allostery [2] [5].
Table 1: Key Physicochemical Attributes of 1-Pyrazin-2-ylcyclopropanamine Dihydrochloride
Property | Value/Characteristic | Medicinal Chemistry Relevance |
---|---|---|
Core Heterocycle | Pyrazine | High dipole moment (π-stacking), H-bond acceptor |
Amine Modification | Cyclopropylamine dihydrochloride | Conformational restraint, enhanced metabolic stability |
TPSA | ~45 Ų | Balanced membrane permeability |
Solubility | High (dihydrochloride salt) | Formulation flexibility, bioavailability |
H-Bond Capacity | 2 acceptors, 2 donors (salt) | Target engagement versatility |
Despite its promise, the integration of pyrazine-cyclopropylamine hybrids into drug candidates faces unresolved challenges:
Table 2: Critical Unresolved Research Questions
Domain | Knowledge Gap | Potential Impact |
---|---|---|
Metabolism | CYP isoform-specific oxidation kinetics | Half-life prediction, drug-drug interactions |
Conformational Analysis | Torsional energy profiles of C-N bond | Pharmacophore model accuracy |
SAR Optimization | Steric effects of N-alkylcyclopropylamine | Selectivity for aminergic receptors |
Computational Modeling | Machine learning datasets for pyrazines | Virtual screening reliability |
To address these gaps, the following objectives and hypotheses are proposed:1. Objective: Quantify metabolic stability in human hepatocyte models.- Hypothesis: Pyrazine N-oxidation will dominate clearance pathways, modifiable via C3 halogenation (e.g., Cl, F) to block reactive sites [2].2. Objective: Map conformational energetics via DFT calculations and crystallography.- Hypothesis: The dihydrochloride salt stabilizes a coplanar orientation between pyrazine and cyclopropane, maximizing hydrogen-bond network formation [5].3. Objective: Develop ML-driven pharmacophore models integrating pyrazine-specific descriptors.- Hypothesis: Training algorithms on pyridazine/pyrazine matched molecular pairs will improve activity prediction for understudied targets (e.g., TYK2 allosteric sites) [1] [2].
Table 3: Proposed Research Framework
Objective | Methodology | Expected Outcome |
---|---|---|
Metabolic Profiling | LC-MS/MS analysis of hepatocyte incubates | Identification of major oxidative metabolites |
Conformational Mapping | DFT-D3/MM molecular dynamics simulations | Energy-minimized 3D pharmacophore model |
ML Model Development | ANN training on diazine-target affinity data | Predictive algorithm for kinase inhibition potency |
CAS No.: 463-57-0
CAS No.: 143488-44-2
CAS No.: 548-74-3
CAS No.:
CAS No.: 63732-19-4
CAS No.: